Argiotoxin 636

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of Argiotoxin 636 involves the systematic modification of the l,13-diamino-4,8-diazatridecane portion of its side chain . This process includes the isosteric replacement of amine nitrogens with either oxygen or carbon to evaluate the structure-activity relationships of the polyamine portion . The synthetic route typically involves the use of various reagents and conditions to achieve the desired modifications, ensuring the retention of the compound’s biological activity .

Analyse Chemischer Reaktionen

Argiotoxin 636 undergoes several types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of various substituted analogs .

Wissenschaftliche Forschungsanwendungen

Experimental Studies

Numerous studies have utilized ArgTX-636 to investigate its effects on neuronal cells:

- Neuronal Excitability : In experiments with cultured dorsal root ganglion neurons, ArgTX-636 was shown to decrease excitability and prolong action potentials, highlighting its potential as a neuroprotective agent .

- Ion Channel Studies : The toxin has been employed to explore the dynamics of ion channel interactions, particularly in molluscan neurons, providing insights into receptor subunit compositions and channel gating mechanisms .

Neurological Disorders

Given its inhibitory effects on glutamate receptors, ArgTX-636 has been proposed as a candidate for developing treatments for various neurological disorders, including:

- Epilepsy : Its ability to modulate excitatory neurotransmission suggests potential as an anticonvulsant agent .

- Neuroprotection : By inhibiting excessive glutamate activity, ArgTX-636 may help protect against excitotoxicity associated with conditions like Alzheimer's disease .

Pain Management

Research indicates that ArgTX-636 may have analgesic properties due to its peripheral actions on glutamate receptors. This opens avenues for exploring its use in pain management therapies .

Cosmetic Applications

This compound has also been investigated for its role in cosmetic formulations, particularly concerning skin pigmentation:

- Melanogenesis Regulation : Studies have indicated that ArgTX-636 can regulate melanogenesis without cytotoxic effects, making it a promising ingredient in products aimed at treating hyperpigmentation .

Summary of Key Findings

The following table summarizes the key applications and findings related to this compound:

Case Studies and Research Insights

Several case studies have highlighted the utility of ArgTX-636 in various experimental settings:

- In Vitro Neuronal Studies : A study demonstrated that applying ArgTX-636 significantly reduced action potentials in rat dorsal root ganglion neurons, providing a model for studying pain pathways and potential analgesics .

- Fluorescent Toxin Development : Research focused on synthesizing fluorescent derivatives of ArgTX-636 to enhance visualization during electrophysiological studies, thus aiding in the understanding of receptor dynamics .

Wirkmechanismus

The mechanism of action of Argiotoxin 636 involves its interaction with NMDA receptors . It acts as a noncompetitive antagonist, blocking the receptor ion channel at low concentrations . This inhibition prevents the influx of calcium ions, thereby modulating synaptic transmission and reducing excitotoxicity . The molecular targets of this compound include the GluN1 and GluN2 subunits of the NMDA receptor, which are critical for its inhibitory effects .

Vergleich Mit ähnlichen Verbindungen

Argiotoxin 636 shares structural similarities with other acylpolyamine toxins, such as Joro spider toxin-3 and Nephila spider toxin-3 . These compounds also inhibit ionotropic glutamate receptors but differ in their potency and selectivity . For example, Joro spider toxin-3 and Nephila spider toxin-3 have different chromophores and exhibit varying degrees of inhibition on NMDA, AMPA, and kainate receptors . The uniqueness of this compound lies in its high potency and selectivity for NMDA receptors, making it a valuable tool for neurochemical studies and potential therapeutic applications .

Biologische Aktivität

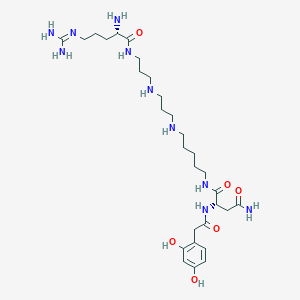

Argiotoxin 636 (ArgTX-636) is a polyamine toxin derived from the venom of the spider Argiope lobata. This compound exhibits a range of biological activities, particularly as an inhibitor of ionotropic glutamate receptors and as a regulator of melanogenesis. This article synthesizes current research findings regarding the biological activity of ArgTX-636, supported by data tables and case studies.

ArgTX-636 has the molecular formula and a molecular weight of approximately 636.79 g/mol. Its structure includes a polyamine backbone with terminal guanidino groups, which are crucial for its biological activity.

Inhibition of Ionotropic Glutamate Receptors

ArgTX-636 is recognized as a potent but nonselective blocker of ionotropic glutamate receptors, including NMDA and AMPA receptors. It binds to specific sites within the receptor channels, leading to inhibition of excitatory neurotransmission.

- NMDA Receptor Interaction : ArgTX-636 binds to Mg²⁺ sites on NMDA receptors, exerting an inhibitory effect that has been characterized as noncompetitive. Studies indicate that it can block NMDA receptor activity at concentrations as low as .

- AMPA Receptor Interaction : The compound also shows significant activity against AMPA receptors, although its selectivity is lower compared to NMDA receptors .

Melanogenesis Regulation

Recent studies have highlighted ArgTX-636's role in regulating melanogenesis. It inhibits mushroom tyrosinase activity, which is pivotal in melanin production. Key findings include:

- Inhibition Potency : ArgTX-636 demonstrated a half-maximal inhibitory concentration (IC₅₀) of against DOPA oxidase and against DHICA oxidase in tyrosinase-related pathways .

- Cell Viability : It has been shown to be non-cytotoxic to B16F10 melanoma cells up to concentrations of , while reducing melanin production by approximately 70% compared to untreated controls .

Table 1: Inhibition Potency of ArgTX-636 on Various Receptors

| Receptor Type | IC₅₀ (μM) |

|---|---|

| NMDA | <1 |

| AMPA | Not specified |

| Muscle-type nAChR | 15.3 |

| Rat α9α10 nAChR | 200 |

| DOPA Oxidase (Tyrosinase) | 8.34 |

| DHICA Oxidase (Tyrosinase) | 41.3 |

Case Studies

- Neuroprotection Research : A study investigated the potential of ArgTX-636 in neuroprotection against excitotoxicity mediated by glutamate. The findings suggested that due to its action on NMDA receptors, ArgTX-636 could serve as a therapeutic agent for conditions like Alzheimer's disease .

- Cosmetic Applications : The regulatory effects on melanogenesis have led researchers to explore ArgTX-636's applications in cosmetics aimed at treating hyperpigmentation disorders. Its ability to inhibit melanin synthesis without cytotoxic effects makes it a promising candidate for such formulations .

Eigenschaften

IUPAC Name |

(2S)-N-[5-[3-[3-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]propylamino]propylamino]pentyl]-2-[[2-(2,4-dihydroxyphenyl)acetyl]amino]butanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H52N10O6/c30-22(7-4-15-38-29(32)33)27(44)36-16-6-13-35-12-5-11-34-10-2-1-3-14-37-28(45)23(19-25(31)42)39-26(43)17-20-8-9-21(40)18-24(20)41/h8-9,18,22-23,34-35,40-41H,1-7,10-17,19,30H2,(H2,31,42)(H,36,44)(H,37,45)(H,39,43)(H4,32,33,38)/t22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTNICLJXPYLDAH-GOTSBHOMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)CC(=O)NC(CC(=O)N)C(=O)NCCCCCNCCCNCCCNC(=O)C(CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1O)O)CC(=O)N[C@@H](CC(=O)N)C(=O)NCCCCCNCCCNCCCNC(=O)[C@H](CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H52N10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60909308 | |

| Record name | N~1~-(16,21-Diamino-15-hydroxy-21-imino-6,10,14,20-tetraazahenicos-14-en-1-yl)-2-{[2-(2,4-dihydroxyphenyl)-1-hydroxyethylidene]amino}butanediimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60909308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

636.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105029-41-2, 108687-79-2 | |

| Record name | (2S)-N1-[(16S)-16,21-Diamino-21-imino-15-oxo-6,10,14,20-tetraazaheneicos-1-yl]-2-[[2-(2,4-dihydroxyphenyl)acetyl]amino]butanediamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105029-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Argiopine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105029412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Argiotoxin-636 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108687792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~1~-(16,21-Diamino-15-hydroxy-21-imino-6,10,14,20-tetraazahenicos-14-en-1-yl)-2-{[2-(2,4-dihydroxyphenyl)-1-hydroxyethylidene]amino}butanediimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60909308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.